2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N~1~-CYCLOPENTYL-2-PHENYLACETAMIDE
Overview
Description
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N~1~-CYCLOPENTYL-2-PHENYLACETAMIDE is a complex organic compound that features a triazole ring, a cyclopentyl group, and a phenylacetamide moiety. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential pharmacological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N~1~-CYCLOPENTYL-2-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave reactors to facilitate the cyclocondensation and subsequent reactions. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N~1~-CYCLOPENTYL-2-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The amino group on the triazole ring can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products
The major products formed from these reactions include various substituted triazoles and amides, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N~1~-CYCLOPENTYL-2-PHENYLACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N~1~-CYCLOPENTYL-2-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity . The compound’s ability to inhibit kinases and demethylases is particularly noteworthy, as these enzymes play crucial roles in cellular signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring and amino group but differ in the side chains attached to the triazole.
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of the nitrogen atoms and the substituents attached to the ring.
1,2,4-Triazole derivatives: These compounds have various substituents attached to the triazole ring, leading to different pharmacological activities.
Uniqueness
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N~1~-CYCLOPENTYL-2-PHENYLACETAMIDE is unique due to its combination of a triazole ring, a cyclopentyl group, and a phenylacetamide moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse pharmacological activities .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopentyl-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c16-14-18-15(20-19-14)22-12(10-6-2-1-3-7-10)13(21)17-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2,(H,17,21)(H3,16,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMVWAXGSJRBLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)SC3=NNC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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